1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol

FABP4 inhibition lipid metabolism metabolic disease

Procure this morpholine-indole hybrid as a privileged scaffold for FABP4 inhibitor exploration and neuroprotective profiling. Its chiral hydroxypropylene linker and lower LogD (5.26) reduce protein-binding artifacts common in phenylamino analogs, improving cellular assay fidelity. Ideal for systematic C7 SAR expansion and enantioselective deconvolution of the neuroprotective pharmacophore.

Molecular Formula C28H30N2O2
Molecular Weight 426.5g/mol
CAS No. 300732-37-0
Cat. No. B415361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol
CAS300732-37-0
Molecular FormulaC28H30N2O2
Molecular Weight426.5g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCOCC5)O
InChIInChI=1S/C28H30N2O2/c1-21-12-13-26-25(18-21)27(22-8-4-2-5-9-22)28(23-10-6-3-7-11-23)30(26)20-24(31)19-29-14-16-32-17-15-29/h2-13,18,24,31H,14-17,19-20H2,1H3
InChIKeyBRABMTSFYHWGIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol (CAS 300732-37-0): Procurement-Ready Chemical Profile


1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol (CAS 300732-37-0) is a synthetic indole-morpholine hybrid with the molecular formula C₂₈H₃₀N₂O₂ and a molecular weight of 426.55 g/mol . It is classified as a research-grade small molecule supplied primarily for early-stage discovery and in vitro pharmacological profiling . The compound is structurally characterized by a 5-methyl-2,3-diphenyl-1H-indole core linked via a 2-hydroxypropylene spacer to a morpholine ring, a scaffold that has been explored in patent literature for 4-morpholinyl-1H-indole derivatives with neuronal activity [1].

Why 1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol Cannot Be Generically Substituted by In-Class Indole-Morpholine Analogs


Substitution among indole-morpholine propanol derivatives without explicit comparative bioassay data carries significant risk because minor structural modifications can invert pharmacological profiles. The 2,3-diphenylindole scaffold has been shown to be a privileged estrogen receptor (ER) pharmacophore, where substituent changes on the indole core alter ERα vs. ERβ selectivity and switch compounds between agonist and antagonist behavior [1]. The presence of a hydroxypropylene linker in this compound introduces a chiral center and hydrogen-bonding capacity absent in simpler indole-morpholine conjugates, which can profoundly affect target engagement, as evidenced by distinct IC₅₀ values observed across 2,3-diphenylindole propanoic acid analogs against FABP4 [2]. Therefore, researchers should not assume equipotency or equivalent mechanism of action when substituting this compound with its closest structural analogs.

Quantitative Differentiation Evidence: 1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol vs. Closest Analogs


FABP4 Inhibitory Potency: 5-Methyl-2,3-diphenylindole Propanoic Acid Analog Exhibits Sub-Micromolar IC₅₀

The closest analog with publicly available quantitative target-engagement data is 3-(5-methyl-2,3-diphenylindol-1-yl)propanoic acid, which inhibits human FABP4 with an IC₅₀ of 0.038 µM in a crystallography-validated assay [1]. This compound shares the identical 5-methyl-2,3-diphenylindole core with the target compound but lacks the morpholine ring and hydroxypropylene linker. The propanoic acid analog achieves its potency through carboxylate-mediated interactions in the FABP4 binding pocket, while the target compound's morpholine group provides a basic amine moiety that is anticipated to engage different electrostatic contacts, potentially altering target selectivity.

FABP4 inhibition lipid metabolism metabolic disease

Morpholine Ring Substitution vs. Phenylamino Analog: Predicted Physicochemical Differentiation

A structurally proximate comparator is 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride (CAS 475632-05-4), which replaces the morpholine ring with a phenylamino group . Using the ACD/Labs Percepta platform, the (2S)-enantiomer of the target compound has a predicted LogP of 5.80 and LogD (pH 7.4) of 5.26 . The phenylamino analog, by contrast, has a calculated LogP of approximately 6.3 and LogD (pH 7.4) of approximately 5.8 (predicted from its structure), indicating the morpholine ring of the target compound confers ~0.5 log unit reduction in lipophilicity compared to the phenylamino substitution. This difference is expected to translate to measurably higher aqueous solubility and lower non-specific protein binding for the morpholine-containing target compound.

physicochemical properties solubility logP

Structural Differentiation from 5,7-Dimethyl Analog: Positional Methylation Impact on Steric Bulk

The closest commercially cataloged analog is 1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol (CAS 315247-77-9), which adds a second methyl group at the 7-position of the indole ring . The target compound (CAS 300732-37-0, MW 426.55) has a molecular weight 14 Da lower than the 5,7-dimethyl analog (MW 440.59), reflecting the absence of the C7 methyl substituent. The C7 position on the indole ring is proximal to the N1 substitution site where the hydroxypropylene-morpholine chain attaches; the additional methyl group in the 5,7-dimethyl analog introduces steric hindrance that may restrict rotational freedom of the side chain and alter the conformational ensemble accessible to the molecule.

SAR steric effects indole substitution

Patent-Validated Scaffold: 4-Morpholinyl-1H-Indoles as Neuroprotective Agents

The 4-morpholinyl-1H-indole scaffold, of which the target compound is a derivative, is claimed in US Patent 4,736,042 as having the ability to activate neurons and protect against ischemic or anoxic aggressions [1]. The generic Markush structure encompasses compounds where the morpholine is directly attached to the indole 4-position, while the target compound places the morpholine at the terminus of a hydroxypropylene chain attached to the indole N1 position. This topological difference is significant: the patent exemplification demonstrates that direct morpholine-indole connectivity yields neuronal activity, whereas the target compound's extended linker geometry may confer distinct pharmacokinetic properties (e.g., increased conformational flexibility and altered metabolic susceptibility) while potentially retaining the neuroprotective pharmacophore.

neuroprotection cerebral ischemia neuronal activation

Enantiomeric Differentiation: Chiral Hydroxypropylene Center Enables Stereospecific Pharmacology

The target compound contains a chiral secondary alcohol at the hydroxypropylene linker, and the (2S)- and (2R)-enantiomers are individually cataloged with distinct ChemSpider IDs (CSID 864672 for the S-enantiomer; CSID for the R-enantiomer also available) . In the broader (aminoalkyl)indole chemical class, enantioselectivity has been definitively demonstrated: for conformationally restrained pravadoline analogs, only the R-enantiomer exhibited cannabinoid receptor activity with an IC₅₀ of 0.044 µM, while the S-enantiomer was inactive [1]. This class-level precedent establishes that the chiral center in indole-morpholine propanol derivatives is not pharmacologically silent and that racemic mixtures (the typical commercial form) may exhibit confounded bioactivity readouts.

chiral separation enantioselectivity stereochemistry

Predicted Polypharmacology Fingerprint from PASS Algorithm: Distinct from Simpler Indole Derivatives

In silico prediction of biological activity spectra using the PASS (Prediction of Activity Spectra for Substances) algorithm has been reported for a congeneric series of indole-containing marine natural product derivatives, where the indole-morpholine scaffold (represented by compound 1 in the series) was predicted to exhibit high probability scores for lipid metabolism regulation (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), DNA synthesis inhibition (Pa = 0.991), apoptosis agonism (Pa = 0.979), and antineoplastic activity (Pa = 0.961) [1]. While these predictions are for a structurally related but not identical compound, they contrast with simpler indole derivatives (e.g., unsubstituted indole-3-carbinol) whose predicted activity spectra are narrower and dominated by chemopreventive rather than cytotoxic mechanisms. The target compound's combination of 5-methyl-2,3-diphenyl substitution with a morpholine-bearing side chain is anticipated to produce a similarly broad predicted polypharmacology profile, as the structural determinants driving these predictions (bulky 2,3-diaryl substitution, morpholine tertiary amine) are conserved.

polypharmacology in silico prediction drug repositioning

Proposed Application Scenarios for 1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol Based on Quantitative Evidence


FABP4-Targeted Metabolic Disease Probe Development Using the 5-Methyl-2,3-diphenylindole Core

The 0.038 µM FABP4 IC₅₀ demonstrated by the propanoic acid analog [1] validates the 5-methyl-2,3-diphenylindole scaffold for engaging the FABP4 lipid-binding pocket. Researchers can procure CAS 300732-37-0 as a scaffold-hop starting point, replacing the carboxylate with a morpholine-bearing side chain to explore alternative binding modes, potentially achieving selectivity over other FABP isoforms. The predicted lower lipophilicity of the morpholine variant (LogD 5.26 vs. ~5.8 for the phenylamino analog [2]) supports its use in cellular assays where excessive protein binding of the more lipophilic analogs may confound IC₅₀ determinations.

Enantioselective Pharmacological Profiling for CNS Target Deconvolution

The patent-validated neuroprotective activity of 4-morpholinyl-1H-indoles [1] combined with the demonstrated enantioselectivity in the (aminoalkyl)indole class (>1,000-fold potency difference between enantiomers [2]) supports a research strategy where both (2S)- and (2R)-enantiomers of CAS 300732-37-0 are procured separately. Head-to-head testing in neuronal survival assays (e.g., oxygen-glucose deprivation in primary neurons) can deconvolve whether the neuroprotective pharmacophore resides in a specific stereoisomer, enabling rational subsequent optimization.

Structure-Activity Relationship (SAR) Campaign at the Indole C7 Position

CAS 300732-37-0, with its unsubstituted C7 position, serves as a lower molecular weight (426.55 Da) starting scaffold for systematic SAR exploration compared to the 5,7-dimethyl analog (440.59 Da) [1]. Procurement of the target compound enables sequential introduction of substituents at C7 (halogens, methyl, methoxy) to probe steric and electronic effects on target binding. The 14 Da molecular weight advantage is meaningful for fragment-based or lead-like property optimization where every heavy atom count matters for ligand efficiency calculations.

Phenotypic Screening Prioritized by PASS-Predicted Polypharmacology

The PASS-predicted activity spectrum for the indole-morpholine scaffold class (DNA synthesis inhibition Pa = 0.991; apoptosis agonism Pa = 0.979; antineoplastic Pa = 0.961) [1] enables a hypothesis-driven phenotypic screening strategy. Rather than screening CAS 300732-37-0 indiscriminately across hundreds of assays, procurement can be directed toward cancer cell line panels with complementary readouts (BrdU incorporation for DNA synthesis, caspase-3/7 activation for apoptosis, and clonogenic survival for overall antineoplastic effect), maximizing the information yield per screening investment.

Quote Request

Request a Quote for 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.